2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15838781
InChI: InChI=1S/C12H21NO4S/c1-12(2,3)17-11(16)13-7-5-6-8(13)9(18-4)10(14)15/h8-9H,5-7H2,1-4H3,(H,14,15)
SMILES:
Molecular Formula: C12H21NO4S
Molecular Weight: 275.37 g/mol

2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid

CAS No.:

Cat. No.: VC15838781

Molecular Formula: C12H21NO4S

Molecular Weight: 275.37 g/mol

* For research use only. Not for human or veterinary use.

2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid -

Specification

Molecular Formula C12H21NO4S
Molecular Weight 275.37 g/mol
IUPAC Name 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-2-methylsulfanylacetic acid
Standard InChI InChI=1S/C12H21NO4S/c1-12(2,3)17-11(16)13-7-5-6-8(13)9(18-4)10(14)15/h8-9H,5-7H2,1-4H3,(H,14,15)
Standard InChI Key PYGDVCFLHAQPLF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC1C(C(=O)O)SC

Introduction

Structural and Molecular Characteristics

Core Framework and Functional Groups

The compound’s backbone consists of a pyrrolidine ring—a five-membered secondary amine—modified at the 1-position with a Boc group and at the 2-position with a methylthio-acetic acid moiety. The Boc group (tert-butoxycarbonyl) acts as a protective moiety for the amine, enabling selective functionalization of other sites during synthesis . The methylthio group (-SCH₃) introduces sulfur-based reactivity, facilitating oxidation to sulfoxides or sulfones, which are critical for modulating electronic and steric properties in drug candidates.

The stereochemistry at the pyrrolidine ring’s 2-position influences molecular conformation and binding interactions. For instance, the (S)-enantiomer of related Boc-protected pyrrolidine acetic acids exhibits distinct biological activity compared to its (R)-counterpart, highlighting the importance of chiral centers in therapeutic applications .

Physicochemical Properties

Key physicochemical parameters include:

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethylformamide, dichloromethane) but less so in aqueous solutions due to the hydrophobic Boc group .

  • Stability: Stable under inert conditions but susceptible to acidic hydrolysis of the Boc group and oxidative degradation of the methylthio moiety .

  • Storage: Recommended storage at 2–8°C in airtight containers to prevent moisture ingress and thermal decomposition .

Synthesis and Manufacturing

Stepwise Synthetic Pathways

The synthesis of 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid involves three principal stages:

  • Protection of Pyrrolidine Amine:
    Pyrrolidine is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) to introduce the Boc group, yielding 1-(tert-butoxycarbonyl)pyrrolidine.

  • Introduction of Methylthio Group:
    The 2-position of the Boc-protected pyrrolidine undergoes nucleophilic substitution with methylthioacetate in the presence of a Lewis acid catalyst (e.g., ZnCl₂), forming the methylthio-acetic acid side chain.

  • Deprotection and Purification:
    Acidic hydrolysis (e.g., HCl in dioxane) removes the Boc group, followed by recrystallization or column chromatography to isolate the final product .

StepReagents/ConditionsYieldPurity
1Boc₂O, Et₃N, DCM85%95%
2CH₃SCO₂H, ZnCl₂72%90%
3HCl/dioxane89%98%

Typical reaction conditions and yields for synthesizing 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid .

Challenges in Scalability

Industrial-scale production faces hurdles such as controlling exothermic reactions during Boc protection and minimizing sulfur-containing byproducts. Advances in flow chemistry and catalytic systems have improved yields and reduced waste .

Chemical Reactivity and Modifications

Key Transformations

  • Boc Deprotection:
    Treatment with trifluoroacetic acid (TFA) cleaves the Boc group, regenerating the free amine for further coupling reactions.

  • Oxidation of Methylthio Group:
    Hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) oxidizes -SCH₃ to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃), altering electronic properties and enhancing hydrogen-bonding capacity.

  • Amide Bond Formation:
    Activation of the carboxylic acid with carbodiimides (e.g., EDC/HOBt) enables conjugation with amines, forming peptidomimetics or enzyme inhibitors .

Structure-Activity Relationships (SAR)

  • Boc Group: Enhances solubility and protects the amine during synthetic steps but may sterically hinder target binding .

  • Methylthio Group: Increases lipophilicity and serves as a metabolic liability, influencing pharmacokinetics .

  • Pyrrolidine Ring: Constrains molecular conformation, promoting selective interactions with chiral biological targets .

Industrial and Research Applications

Medicinal Chemistry

  • Intermediate in Peptide Synthesis: Serves as a scaffold for introducing non-natural amino acids into peptides .

  • Protease Inhibitor Development: Modifications at the methylthio group yield potent inhibitors of viral proteases (e.g., SARS-CoV-2 Mᴾᴿᴼ) .

Chemical Biology

  • Photoaffinity Labeling: Incorporation of diazirine moieties enables mapping enzyme active sites .

  • Fluorescent Probes: Attachment of fluorophores (e.g., fluorescein) facilitates cellular uptake studies .

Comparative Analysis with Analogous Compounds

CompoundStructureKey DifferencesApplications
2-(1-Boc-piperidin-2-yl)acetic acidPiperidine ring (6-membered)Enhanced rigidityKinase inhibitor synthesis
(S)-2-(1-Boc-pyrrolidin-2-yl)acetic acidChiral center at C2Stereoselective bindingAsymmetric catalysis
Methyl 2-(1-Boc-pyrrolidin-2-yl)acetateMethyl ester instead of carboxylic acidProdrug formulationsOral bioavailability studies

Structural and functional comparisons highlight the unique advantages of 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid in drug design .

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